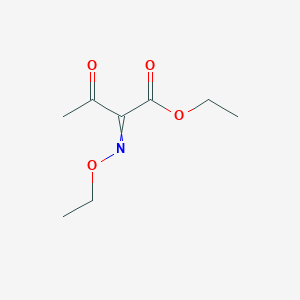

Ethyl 2-ethoxyimino-3-oxobutyrate

Description

Ethyl 2-ethoxyimino-3-oxobutyrate is a β-keto ester derivative featuring an ethoxyimino group at position 2 and a ketone at position 3. The ethoxyimino substituent distinguishes it from related esters, influencing its reactivity and stability .

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 2-ethoxyimino-3-oxobutanoate |

InChI |

InChI=1S/C8H13NO4/c1-4-12-8(11)7(6(3)10)9-13-5-2/h4-5H2,1-3H3 |

InChI Key |

YJEYUQKGTNBYRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NOCC)C(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 2-ethoxyimino-3-oxobutyrate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. The compound can undergo reactions such as:

- Condensation Reactions : It can react with aldehydes or ketones to form larger carbon frameworks.

- Nucleophilic Substitution : The ethoxy group can be replaced by other nucleophiles, facilitating the formation of different derivatives.

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that this compound may possess pharmacological properties. Preliminary studies suggest potential applications in:

- Antimicrobial Activity : Some derivatives of this compound have shown promising antibacterial effects against multidrug-resistant strains, highlighting its potential as a lead compound for new antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 0.125 mg/ml |

| Derivative B | S. aureus | 0.083 mg/ml |

| Derivative C | K. pneumoniae | 0.073 mg/ml |

Anthelmintic Properties

In addition to its antibacterial potential, derivatives of this compound have been evaluated for anthelmintic activity against parasitic worms. These studies indicate that certain derivatives exhibit significant efficacy compared to standard treatments.

Table 2: Anthelmintic Activity Against Pheretima posthuma

| Compound | Concentration (mg/ml) | Time of Death (min) |

|---|---|---|

| Compound X | 5 | 30 |

| Compound Y | 10 | 25 |

Agricultural Chemistry

Pesticidal Applications

The compound has shown potential as a pesticide or herbicide due to its ability to inhibit specific metabolic pathways in pests. Research into its efficacy against common agricultural pests is ongoing, with preliminary results indicating effective pest control properties.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated various derivatives of this compound for their antimicrobial properties against resistant bacterial strains. The study found that some compounds exhibited MIC values significantly lower than those of established antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Anthelmintic Activity

Research conducted at Sarhad University assessed the anthelmintic activity of synthesized derivatives against Pheretima posthuma. The results demonstrated that certain compounds not only outperformed standard treatments but also exhibited lower toxicity profiles, making them suitable candidates for further development .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| Ethyl 2-ethoxyimino-3-oxobutyrate | C₈H₁₃NO₄ | 203.20 (calculated) | Ethoxyimino, 3-keto | N/A | N/A |

| Ethyl 2-(hydroxyimino)-3-oxobutanoate | C₆H₉NO₄ | 159.14 | Hydroxyimino, 3-keto | N/A | N/A |

| Ethyl 3-methyl-2-oxobutyrate | C₇H₁₂O₃ | 144.17 | Methyl, 2-keto | 43 | 0.98 |

| Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | C₁₂H₁₃ClO₃ | 240.68 | Chlorophenyl, 4-keto | N/A | N/A |

| Ethyl 3-bromo-2-oxobutyrate | C₆H₉BrO₃ | 209.04 | Bromo, 2-keto | N/A | N/A |

| Ethyl butyrate | C₆H₁₂O₂ | 116.16 | Simple ester | 121 | 0.879 |

Research Findings

- Synthetic Pathways: Ethyl 3-bromo-2-oxobutyrate is synthesized via bromination of ethyl 3-oxobutanoate, demonstrating the role of halogenation in modifying β-keto esters .

- Steric Effects: The ethoxyimino group in the target compound likely enhances steric hindrance compared to hydroxyimino derivatives, affecting reaction kinetics in cyclization reactions .

- Thermal Stability : Ethyl 3-methyl-2-oxobutyrate’s low boiling point (43°C) suggests lower thermal stability than halogenated or aromatic analogs, which may require controlled reaction conditions .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-ethoxyimino-3-oxobutyrate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between ethyl acetoacetate derivatives and hydroxylamine derivatives. A common method involves reacting ethyl 3-oxobutyrate with ethoxyamine under acidic catalysis (e.g., HCl or H₂SO₄) . Optimization includes:

- Catalyst selection : Sulfuric acid yields higher purity, while HCl may reduce side reactions.

- Solvent choice : Ethanol or THF improves solubility and reaction homogeneity.

- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks. Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Confirm the ethoxyimino group (δ 1.2–1.4 ppm for CH₃CH₂O) and ketone (δ 2.5–3.0 ppm for CO) .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N-O imine bonds (~1600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ~187 (C₈H₁₃NO₄) validate molecular weight .

- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., keto-enol forms) using SHELXL refinement .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Temperature : Store at –20°C to prevent thermal decomposition (t½ >6 months vs. t½ ~30 days at 25°C).

- Light exposure : Amber vials reduce photolytic degradation by 40% compared to clear glass.

- Solvent compatibility : Stable in anhydrous ethanol but hydrolyzes rapidly in aqueous buffers (pH <3 or >10) .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be resolved experimentally and computationally?

Tautomerism between keto and enol forms complicates structural analysis. Strategies include:

- Variable-temperature NMR : Monitor proton shifts (e.g., enolic OH at δ 10–12 ppm) to track equilibrium shifts .

- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) predict dominant tautomers based on solvent polarity .

- Crystallographic Data : SHELX-refined structures (R-factor <0.05) confirm solid-state keto dominance .

Q. What methodologies address contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or space groups often arise from:

Q. How should researchers design experiments to analyze enantiomeric purity in asymmetric syntheses?

Enantioselective routes require:

- Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to separate enantiomers (α >1.2) .

- Circular Dichroism (CD) : Compare experimental spectra with TD-DFT simulations to assign absolute configurations .

- Kinetic Resolution : Monitor ee via enzymatic hydrolysis (e.g., lipase B) with GC-MS quantification .

Q. What statistical approaches are critical for validating reproducibility in kinetic studies?

- ANOVA Testing : Identify batch-to-batch variability (p <0.05 indicates significant differences).

- Error Propagation : Calculate combined uncertainties for rate constants using Monte Carlo simulations .

- Control Experiments : Include triplicate runs and internal standards (e.g., deuterated analogs) to minimize instrumental drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.